Sodium;1H-indazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;1H-indazole-6-carboxylate is a chemical compound that belongs to the indazole family, which is a class of heterocyclic aromatic organic compounds Indazoles are known for their diverse biological activities and are used in various scientific research fields
Mechanism of Action
Target of Action
Sodium;1H-indazole-6-carboxylate, like other indazole derivatives, has been found to interact with a variety of targets. Indazole derivatives have been reported to inhibit, regulate, and modulate the activity of certain kinases, such as CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and cellular volume control, respectively .
Mode of Action
The compound interacts with its targets, primarily through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions. This interaction can lead to changes in the conformation and activity of the target proteins, thereby affecting the cellular processes they regulate .
Biochemical Pathways
Indazole derivatives, including this compound, can affect various biochemical pathways. For instance, they can influence the pathways regulated by the kinases they target. By inhibiting CHK1 and CHK2 kinases, they can affect the cell cycle regulation pathway . Similarly, by modulating the activity of h-sgk, they can influence the cellular volume control pathway .
Result of Action
The result of this compound’s action would depend on the specific context of its use. For instance, in the context of cancer therapy, its inhibition of CHK1 and CHK2 kinases could potentially lead to cell cycle arrest and apoptosis of cancer cells . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances that can interact with the compound. For instance, the presence of certain enzymes could potentially affect the compound’s stability and activity. Additionally, the compound’s action could also be influenced by the specific cellular environment, including the presence of other signaling molecules and the state of the target proteins .
Biochemical Analysis
Biochemical Properties
Sodium;1H-indazole-6-carboxylate, like other indazole derivatives, interacts with various enzymes, proteins, and other biomolecules. For instance, certain indazole derivatives have shown inhibitory activity against the tyrosine kinase fibroblast growth factor receptor (FGFR), which plays a crucial role in cancer therapy
Cellular Effects
Indazole derivatives have been reported to possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities
Molecular Mechanism
Certain indazole derivatives have been reported to exhibit potent FGFR1 inhibitory activity in enzymatic assays . This suggests that this compound may also interact with enzymes and other biomolecules at the molecular level, influencing their activity and function.
Metabolic Pathways
Indole and its derivatives, which include this compound, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;1H-indazole-6-carboxylate typically involves the reaction of 1H-indazole-6-carboxylic acid with a sodium base. One common method is to dissolve 1H-indazole-6-carboxylic acid in a suitable solvent, such as methanol or ethanol, and then add sodium hydroxide or sodium methoxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or evaporation of the solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for the addition of reagents and monitoring of the reaction can improve the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium;1H-indazole-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylate group to other functional groups, such as alcohols or aldehydes.
Substitution: The indazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups into the indazole ring, leading to a wide range of derivatives.
Scientific Research Applications
Sodium;1H-indazole-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: this compound is used in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
1H-indazole-3-carboxylate: Another indazole derivative with similar chemical properties but different biological activities.
1H-indazole-5-carboxylate: Similar in structure but may have different reactivity and applications.
1H-indazole-7-carboxylate: Another positional isomer with distinct chemical and biological properties.
Uniqueness
Sodium;1H-indazole-6-carboxylate is unique due to its specific position of the carboxylate group on the indazole ring, which can influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
sodium;1H-indazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.Na/c11-8(12)5-1-2-6-4-9-10-7(6)3-5;/h1-4H,(H,9,10)(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUAWYONYWJOTP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)[O-])NN=C2.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N2NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.